Mitochondrial Respiratory Inhibition: 2,4-Diene-VPA vs. 2-ene-VPA and 3-oxo-VPA
2,4-diene-VPA is a potent inhibitor of mitochondrial oxidation, a key mechanism in VPA hepatotoxicity. Unlike the β-oxidation metabolites 2-ene-VPA and 3-oxo-VPA, which do not sequester mitochondrial free CoA, 2,4-diene-VPA acts as both a strong inhibitor of oxygen consumption and a potent CoA sequestrant, highlighting a dual mechanism of mitochondrial dysfunction [1].
| Evidence Dimension | Inhibition of mitochondrial oxygen consumption & CoA sequestration |
|---|---|
| Target Compound Data | Inhibited oxygen consumption with multiple substrates and demonstrated quantified sequestration of intramitochondrial free CoA. |
| Comparator Or Baseline | 2-ene-VPA and 3-oxo-VPA |
| Quantified Difference | 2-ene-VPA and 3-oxo-VPA were incapable of trapping intramitochondrial CoA, whereas 2,4-diene-VPA was a potent sequestrant. |
| Conditions | Rat liver mitochondrial fractions oxidizing long- and medium-chain fatty acids, glutamate, succinate, α-ketoglutarate, and pyruvate. |
Why This Matters
This evidence confirms that 2,4-diene-VPA induces mitochondrial toxicity via a mechanism not shared by major anticonvulsant metabolites, making it an essential tool for dissecting VPA's hepatotoxic pathways.
- [1] Ponchaut, S., van Hoof, F., & Veitch, K. (1992). In vitro effects of valproate and valproate metabolites on mitochondrial oxidations: Relevance of CoA sequestration to the observed inhibitions. Biochemical Pharmacology, 43(11), 2435-2442. View Source
